molecular formula C21H21N5O3S B2645090 methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921539-87-9

methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

Cat. No. B2645090
CAS RN: 921539-87-9
M. Wt: 423.49
InChI Key: YRMLXIBFZVXTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The compound also includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of tolyl groups, which are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered ring (C12-C17 and C1-C6) bridged by a five-membered 1,2,4-triazole ring and CH2 chain system . The tolyl group in the compound has the general formula CH3C6H4−R .

Scientific Research Applications

Synthesis and Biological Activity

The compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which have significant biological and pharmacological activities. Studies on related compounds have focused on their potential as antimicrobial, anticancer, and antiulcer agents due to their ability to interact with various biological targets.

  • Antimicrobial and Antibacterial Properties

    Research has demonstrated that imidazole derivatives exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. These properties extend to combating resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). Additionally, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have shown very good antibacterial and antifungal activity, illustrating the potential of imidazole compounds in addressing microbial resistance (Lamani et al., 2009).

  • Anticancer Activities

    Certain benzimidazole–thiazole derivatives, related to the chemical family of the compound , have been studied for their anticancer properties, showing promising activity against cancerous cell lines such as HepG2 and PC12. This suggests potential applications in developing new anticancer therapies (Nofal et al., 2014). Another study highlighted 4-thiazolidinones with benzothiazole moiety for their antitumor screening, with some derivatives showing activity against a range of cancers including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).

  • Synthesis of Heterocyclic Compounds

    The compound belongs to a category that serves as precursors in the synthesis of heterocyclic compounds, which are core structures for many drugs and biological molecules. These syntheses involve cascade reactions and metalation strategies, leading to a variety of functionalized derivatives with potential pharmaceutical applications (Schmeyers & Kaupp, 2002), (Board et al., 2009).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available in the retrieved data, it’s worth noting that compounds bearing pyrazole groups are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

properties

IUPAC Name

methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMLXIBFZVXTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.